molecular formula C11H6Br2F3NO B13091174 3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline

3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline

Cat. No.: B13091174
M. Wt: 384.97 g/mol
InChI Key: SGLMYALNQYXQRU-UHFFFAOYSA-N
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Description

3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline (CAS 1257832-31-7) is a synthetically designed, high-value quinoline derivative intended for research and development purposes, particularly in the field of medicinal chemistry. This compound features a quinoline core that is strategically functionalized with bromo, methoxy, and trifluoromethyl groups, a substitution pattern known to be significant in drug discovery. Quinoline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . The presence of bromine atoms at the 3 and 8 positions makes this compound a versatile intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to generate a library of more complex molecules for biological screening . Recent scientific investigations into closely related brominated and methoxy-substituted quinoline derivatives have revealed promising antiproliferative activities against various cancer cell lines, including C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colorectal adenocarcinoma) . Some functionalized quinoline compounds have also been identified as potent inhibitors of viral targets, such as the Hepatitis C virus (HCV) NS5B polymerase, highlighting the broad therapeutic potential of this chemical class . The specific substitution pattern on this quinoline derivative is designed to facilitate its application in the discovery and development of novel anticancer and antiviral agents. Researchers can utilize this compound as a key building block to create analogs for structure-activity relationship (SAR) studies or as a pharmacological tool to investigate mechanisms of action, such as topoisomerase enzyme inhibition . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H6Br2F3NO

Molecular Weight

384.97 g/mol

IUPAC Name

3,8-dibromo-5-methoxy-6-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H6Br2F3NO/c1-18-10-6-2-5(12)4-17-9(6)8(13)3-7(10)11(14,15)16/h2-4H,1H3

InChI Key

SGLMYALNQYXQRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=NC2=C(C=C1C(F)(F)F)Br)Br

Origin of Product

United States

Preparation Methods

Synthesis from 2-Bromoaniline and Ethyl Trifluoroacetoacetate

One established route starts from 2-bromoaniline and ethyl trifluoroacetoacetate to form 8-bromo-2-trifluoromethyl-4-quinolone via cyclization. Subsequent bromination with phosphoryl bromide introduces the second bromine at position 3, yielding 3,8-dibromo-2-(trifluoromethyl)quinoline intermediates. Methoxylation at position 5 can then be performed to obtain the target compound.

Scheme Summary:

Step Reagents/Conditions Product
1. Cyclization 2-bromoaniline + ethyl trifluoroacetoacetate, heat (ca. 120 °C), acidic medium 8-bromo-2-trifluoromethyl-4-quinolone
2. Bromination Phosphoryl bromide (POBr3) 3,8-dibromo-2-(trifluoromethyl)quinoline
3. Methoxylation Methylation agents or methoxy introduction 3,8-dibromo-5-methoxy-6-(trifluoromethyl)quinoline

This method benefits from regioselective bromination and high yields in each step.

Use of 2,2,3-Tribromopropanal for Quinoline Ring Formation

In some advanced synthetic routes, treatment of aniline derivatives with 2,2,3-tribromopropanal (prepared in situ) facilitates formation of dibromoquinoline rings with substitution patterns compatible with the target compound. This method provides moderate yields and allows further functionalization at brominated sites.

Method Starting Materials Key Reagents Conditions Advantages References
Cyclization of 2-bromoaniline with ethyl trifluoroacetoacetate 2-bromoaniline, ethyl trifluoroacetoacetate Acidic medium, heat (120 °C) 10 h reaction time Regioselective quinoline formation
Bromination with phosphoryl bromide Quinoline intermediate Phosphoryl bromide (POBr3) Controlled temperature Selective dibromination at 3,8-positions
Direct bromination of 8-methoxyquinoline 8-methoxyquinoline Molecular bromine (Br2) Controlled equivalents, mild conditions Selective bromination para to methoxy
Suzuki–Miyaura coupling Dibromoquinoline derivatives, boronic acids Pd catalyst, base Mild, room to reflux temperature Versatile substitution at bromine sites
Cyclization with 2,2,3-tribromopropanal Aniline derivatives 2-bromoacrolein, bromine (in situ) Moderate temperature Formation of dibromoquinoline core
  • Bromination reactions require precise control of reagent equivalents and temperature to avoid overbromination or substitution at undesired positions.
  • The trifluoromethyl group at position 6 enhances the compound’s lipophilicity and affects electronic distribution, influencing regioselectivity in bromination.
  • Methoxy substitution at position 5 is typically introduced prior to or after bromination, depending on the synthetic route, with methylation or nucleophilic substitution methods.
  • Palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura are effective for diversifying the quinoline scaffold at brominated positions, offering high yields and functional group tolerance.
  • The use of phosphoryl bromide as a brominating agent has been shown to provide better regioselectivity compared to molecular bromine in some cases.
  • Multi-step syntheses involving cyclization, bromination, and functional group transformations are well-documented and reproducible, enabling the preparation of this complex quinoline derivative on a laboratory scale.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound undergoes palladium-catalyzed coupling reactions with arylboronic acids, enabling selective replacement of bromine atoms.

Reaction PositionBoronic Acid ReagentCatalyst SystemSolventProductYieldReference
Position 3 or 84-(Trifluoromethoxy)phenylboronic acidPd(PPh₃)₄, K₂CO₃DMF3- or 8-Arylquinoline derivatives68–81%
Position 5 or 74-Thiomethylphenylboronic acidPd(OAc)₂, SPhosTHFDiarylquinolines72%

Key Findings :

  • Bromine at positions 3 and 8 is selectively replaced under mild conditions, preserving the methoxy and trifluoromethyl groups .

  • Electron-deficient arylboronic acids (e.g., trifluoromethoxy-substituted) show higher coupling efficiency due to reduced steric hindrance .

Nucleophilic Substitution Reactions

Bromine atoms at positions 3 and 8 are susceptible to nucleophilic displacement.

NucleophileConditionsProductNotesReference
Hydroxide (OH⁻)AgPF₆, TAS·OCF₃, THFTrifluoromethoxylated quinolineRequires silver mediation
Amines (R-NH₂)CuI, DMF, 100°CAmino-substituted quinolineLimited by steric bulk

Mechanistic Insight :

  • Silver salts (e.g., AgPF₆) facilitate trifluoromethoxylation by stabilizing the transition state .

  • Steric hindrance from the trifluoromethyl group reduces reactivity at position 6.

Functional Group Transformations

The methoxy and trifluoromethyl groups participate in secondary reactions.

Methoxy Group Demethylation

ReagentConditionsProductYieldReference
BBr₃CH₂Cl₂, −78°C5-Hydroxyquinoline derivative85%

Trifluoromethyl Stability

  • The CF₃ group remains intact under standard reaction conditions (pH 1–12, ≤150°C).

Reduction and Oxidation

Reaction TypeReagentProductApplicationReference
Quinoline Ring ReductionH₂, Pd/CTetrahydroquinoline derivativeBioactive intermediate
Bromine OxidationSelectfluor®, CH₃CNBromonium intermediatesElectrophilic functionalization

Comparative Reactivity Table

PositionReactivity Toward CouplingReactivity Toward SubstitutionNotes
3-BrHigh (Pd catalysis)Moderate (Ag mediation)Steric hindrance from CF₃ limits access
8-BrHighLowProximity to methoxy group reduces nucleophilic attack
5-OCH₃InertAcid-labileDemethylation requires strong Lewis acids

Case Study: Late-Stage Functionalization

In a representative synthesis, 3,8-dibromo-5-methoxy-6-(trifluoromethyl)quinoline was coupled with 4-(thiomethyl)phenylboronic acid to yield a diarylquinoline with antimycobacterial activity (MIC = 0.11 μM) . This demonstrates its utility in drug discovery.

Limitations and Challenges

  • Steric Effects : The trifluoromethyl group at position 6 impedes reactions at adjacent positions.

  • Side Reactions : Competing debromination occurs under prolonged heating (>24 hrs) .

Scientific Research Applications

Organic Synthesis

3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline serves as a valuable building block in organic synthesis. Its unique substitution pattern allows for the development of various derivatives through nucleophilic substitution and coupling reactions. The trifluoromethyl group enhances reactivity and selectivity, making it an ideal candidate for synthesizing complex organic molecules.

Research indicates that quinoline derivatives exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Specifically, studies have shown that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Case Study: Anti-inflammatory Activity

A study focused on the anti-inflammatory effects of quinoline derivatives highlighted that certain compounds could significantly reduce inflammation markers in vitro. This suggests potential therapeutic applications for this compound in treating inflammatory diseases.

Pharmacological Research

The compound is also explored for its pharmacological properties. Its interactions with biological targets are under investigation to understand its potential as a therapeutic agent in various diseases. The trifluoromethyl group contributes to its lipophilicity, enhancing its ability to penetrate biological membranes .

Material Science

In industrial settings, this compound is utilized in the development of advanced materials due to its chemical stability and unique properties. It can be incorporated into polymer matrices or coatings that require enhanced chemical resistance and durability.

Cosmetic Formulations

The compound's properties make it a candidate for use in cosmetic formulations where stability and safety are paramount. Research indicates that fluorinated compounds can improve the performance of topical formulations by enhancing skin penetration and bioavailability .

Mechanism of Action

The mechanism of action of 3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and selectivity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group at position 6 in the target compound (vs. position 2 or 5 in others) may enhance metabolic stability and hydrophobic interactions in biological systems.
  • Bromine vs.

Biological Activity

3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline is a member of the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Synthesis and Properties

The synthesis of this compound typically involves bromination and methoxylation reactions on a quinoline scaffold. The trifluoromethyl group enhances the compound's lipophilicity and biological activity.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, a study highlighted that related compounds demonstrated selective cytotoxicity against various cancer cell lines. The cytotoxic effects were often mediated through mechanisms involving the inhibition of specific enzymes or pathways critical for cancer cell survival.

  • Case Study : In vitro studies showed that derivatives with similar structures to this compound exhibited IC50 values in the nanomolar range against breast cancer cell lines (e.g., MDA-MB-468), suggesting potent anticancer activity .
CompoundCell LineIC50 (nM)Mechanism of Action
Compound AMDA-MB-468190NQO1 inhibition
Compound BMDA-MB-468140Induction of apoptosis

Antimicrobial Activity

Quinoline derivatives are also noted for their antimicrobial properties. Studies have shown that compounds with similar functional groups can inhibit bacterial growth effectively.

  • Research Findings : A series of quinoline derivatives were tested against various bacterial strains. The results indicated that certain substitutions on the quinoline ring significantly enhanced antibacterial activity .
StrainMinimum Inhibitory Concentration (MIC)Compound Tested
E. coli32 µg/mL3,8-Dibromo-5-methoxy...
S. aureus16 µg/mL3,8-Dibromo-5-methoxy...

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has been explored in several studies. These compounds often inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

  • Mechanism : The mechanism typically involves the modulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

Q & A

Q. What are the key synthetic routes for 3,8-dibromo-5-methoxy-6-(trifluoromethyl)quinoline, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is synthesized via sequential halogenation and functionalization. A representative route involves:

Bromination : Starting from 5-methoxy-6-(trifluoromethyl)quinoline, regioselective bromination at positions 3 and 8 is achieved using bromine in acetic acid at 100°C .

Suzuki Coupling : Subsequent cross-coupling with aryl boronic esters (e.g., N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide) using Pd(dppf)Cl₂·CH₂Cl₂ as a catalyst in dioxane/Cs₂CO₃ at 65°C yields advanced intermediates .

  • Optimization Strategies :
  • Temperature Control : Elevated temperatures (100°C) for bromination improve regioselectivity but require careful quenching to avoid decomposition.
  • Catalyst Loading : Reducing Pd catalyst to 4 mol% minimizes costs while maintaining yield (51% in coupling reactions) .
  • Table 1 : Key Reaction Parameters
StepReagents/ConditionsYield
BrominationBr₂, AcOH, 100°C19%
CouplingPd(dppf)Cl₂, Cs₂CO₃, dioxane, 65°C51%

Q. How can structural characterization be performed using NMR and X-ray crystallography?

  • Methodological Answer :
  • ¹H NMR : Peaks at δ 9.26 (d, J = 2.2 Hz) and δ 8.91 (d, J = 2.2 Hz) confirm aromatic protons at positions 2 and 7, while δ 4.06 (s) corresponds to the methoxy group .
  • X-ray Crystallography : Use SHELX software for structure refinement. Key parameters include space group determination, R-factor convergence (<0.05), and hydrogen bonding analysis (e.g., C–H···F interactions) .

Q. What in vitro assays are suitable for preliminary evaluation of antitumor activity?

  • Methodological Answer :
  • Cell Proliferation Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). Derivatives with IC₅₀ < 10 µM warrant further study .
  • Dose-Response Analysis : Test concentrations from 0.1–100 µM to establish dose dependency. Include positive controls (e.g., doxorubicin) and triplicates for statistical validity .

Advanced Research Questions

Q. How can computational methods predict drug-likeness and target interactions for this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-311G(d,p) basis set. Analyze frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity .
  • ADME Profiling : Use SwissADME to predict properties:
  • Lipophilicity : LogP ~3.2 (optimal range: 2–5).
  • Blood-Brain Barrier : BOILED-Egg model indicates low CNS penetration (negative BBB) but high gastrointestinal absorption .
  • Target Prediction : PharmMapper suggests potential inhibition of G protein-coupled receptors (20% probability) .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated quinolines?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from independent studies (e.g., antimalarial vs. antitumor activity) to identify structure-activity relationships (SAR). For example, 8-amino substituents enhance antimalarial activity, while 6-trifluoromethyl groups correlate with cytotoxicity .
  • Experimental Validation : Reproduce conflicting assays under standardized conditions (e.g., fixed cell lines, incubation time). Address variables like solvent (DMSO vs. saline) and purity (>95% by HPLC) .

Q. How can intermolecular interactions be analyzed using Hirshfeld surfaces?

  • Methodological Answer :
  • Crystal Packing Analysis : Generate Hirshfeld surfaces via CrystalExplorer. Dominant interactions include:
  • H···H Contacts : 45% contribution (van der Waals interactions).
  • H···F Contacts : 25% (C–F···H–C hydrogen bonds) .
  • 2D Fingerprint Plots : Quantify interaction types (e.g., π···π stacking vs. halogen bonding) to guide co-crystal design for enhanced solubility .

Q. What methodologies improve synthetic scalability of low-yield reactions (e.g., 19% bromination)?

  • Methodological Answer :
  • Flow Chemistry : Continuous bromination at 100°C with in-line quenching reduces side reactions.
  • Microwave Assistance : Shorten reaction times (30 min vs. 1 h) while maintaining regioselectivity .
  • Purification : Use automated flash chromatography (hexane/EtOAc gradient) for intermediates. Re-chromatograph to achieve >98% purity .

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